![molecular formula C10H13N3O3 B1484704 (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-58-9](/img/structure/B1484704.png)
(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
“(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a chemical compound . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .Scientific Research Applications
Antimicrobial and Antifungal Properties
Microwave-Assisted Synthesis and Biological Activities
This compound, as part of the pyrazole derivatives, has been synthesized using microwave irradiation. These derivatives demonstrated significant antibacterial and antifungal activities in tests. This suggests potential applications in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Evaluation of Tetra Substituted Pyrazolines
A series of similar compounds was evaluated for their antimicrobial and antioxidant activities. These studies highlight the diverse biological applications of these derivatives, particularly in combating microbial infections and oxidative stress (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Structural and Synthetic Applications
Structural Determination Through X-ray Analysis
This type of compound has been used in studies that focus on determining the structure of complex molecules using X-ray crystallography. This has implications for understanding molecular conformations in drug design (Kumarasinghe, Hruby, & Nichol, 2009).
In Silico Drug Design Studies
Pyrazole derivatives have been studied in silico for their potential as drug molecules, with a particular focus on their interactions with bacterial DNA gyrase. This highlights their role in the design and development of new antibacterial drugs (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019).
Miscellaneous Applications
- Divergent Cyclisations in Synthetic Chemistry: These compounds have also been used in exploring divergent cyclisation reactions in organic chemistry. This research has implications for the synthesis of new bicyclic heterocycles, which are useful in various chemical applications (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
properties
IUPAC Name |
(E)-3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h3-6H,7H2,1-2H3,(H,15,16)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKUYZBAVMXRY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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